methyl 4-[({(2Z)-3-[2-(4-fluorophenyl)ethyl]-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate
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Overview
Description
METHYL 4-[({3-(4-FLUOROPHENETHYL)-2-[(2-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZINAN-6-YL}CARBONYL)AMINO]BENZOATE is a complex organic compound with a unique structure that includes fluorophenethyl and fluorophenyl groups
Preparation Methods
The synthesis of METHYL 4-[({3-(4-FLUOROPHENETHYL)-2-[(2-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZINAN-6-YL}CARBONYL)AMINO]BENZOATE involves multiple steps. The synthetic route typically starts with the preparation of the thiazinanone core, followed by the introduction of the fluorophenethyl and fluorophenyl groups. The final step involves the methylation of the benzoate group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents .
Chemical Reactions Analysis
METHYL 4-[({3-(4-FLUOROPHENETHYL)-2-[(2-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZINAN-6-YL}CARBONYL)AMINO]BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Scientific Research Applications
METHYL 4-[({3-(4-FLUOROPHENETHYL)-2-[(2-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZINAN-6-YL}CARBONYL)AMINO]BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of METHYL 4-[({3-(4-FLUOROPHENETHYL)-2-[(2-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZINAN-6-YL}CARBONYL)AMINO]BENZOATE involves its interaction with specific molecular targets. The fluorophenethyl and fluorophenyl groups play a crucial role in binding to these targets, which may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve these interactions, leading to various biological outcomes .
Comparison with Similar Compounds
METHYL 4-[({3-(4-FLUOROPHENETHYL)-2-[(2-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZINAN-6-YL}CARBONYL)AMINO]BENZOATE can be compared with similar compounds such as:
Methyl 4-[({2-[(3-chlorophenyl)imino]-4-oxo-3-(2-phenylethyl)-1,3-thiazinan-6-yl}carbonyl)amino]benzoate: This compound has a chlorophenyl group instead of a fluorophenyl group, which may affect its reactivity and biological activity.
Methyl 4-[({(2Z)-3-[2-(4-chlorophenyl)ethyl]-2-[(3-chlorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate: The presence of chlorophenyl groups in place of fluorophenyl groups can lead to different chemical and biological properties.
Properties
Molecular Formula |
C27H23F2N3O4S |
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Molecular Weight |
523.6 g/mol |
IUPAC Name |
methyl 4-[[3-[2-(4-fluorophenyl)ethyl]-2-(2-fluorophenyl)imino-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoate |
InChI |
InChI=1S/C27H23F2N3O4S/c1-36-26(35)18-8-12-20(13-9-18)30-25(34)23-16-24(33)32(15-14-17-6-10-19(28)11-7-17)27(37-23)31-22-5-3-2-4-21(22)29/h2-13,23H,14-16H2,1H3,(H,30,34) |
InChI Key |
HMINHYGSFAODIB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=CC=C3F)S2)CCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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